2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide

ACAT inhibition Atherosclerosis Cholesterol metabolism

The compound 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide (C20H21N3OS, MW 351.5) belongs to the class of 2-(alkylthio)-4,5-diphenyl-1H-imidazole derivatives. This chemotype is recognized in primary literature as a pharmacophore for potent inhibition of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme target for atherosclerosis.

Molecular Formula C20H21N3OS
Molecular Weight 351.5 g/mol
Cat. No. B12268738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide
Molecular FormulaC20H21N3OS
Molecular Weight351.5 g/mol
Structural Identifiers
SMILESCCCNC(=O)CSC1=NC(=C(N1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C20H21N3OS/c1-2-13-21-17(24)14-25-20-22-18(15-9-5-3-6-10-15)19(23-20)16-11-7-4-8-12-16/h3-12H,2,13-14H2,1H3,(H,21,24)(H,22,23)
InChIKeyLUDTUYOSUUTCDQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide: Core Scaffold and Pharmacological Classification


The compound 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide (C20H21N3OS, MW 351.5) belongs to the class of 2-(alkylthio)-4,5-diphenyl-1H-imidazole derivatives. This chemotype is recognized in primary literature as a pharmacophore for potent inhibition of Acyl-CoA:cholesterol O-acyltransferase (ACAT), an enzyme target for atherosclerosis [1]. The core 4,5-diphenyl-1H-imidazole moiety has been validated as essential for in vitro ACAT inhibition in rat hepatic microsomes, with structure-activity relationship (SAR) studies establishing that substitutions at the 2-position via a sulfanyl linker can significantly modulate potency [2]. This compound is covered within the generic scope of patent families describing 4,5-diphenylimidazole derivatives for ACAT inhibition, though it is not explicitly exemplified as a preferred embodiment [3].

Procurement Risks of Substituting 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide with General In-Class Analogs


Within the 2-(alkylthio)-4,5-diphenyl-1H-imidazole series, minor structural modifications at the sulfanyl-linked side chain can cause drastic shifts in ACAT inhibitory potency and bioavailability. The seminal SAR study by Harris et al. demonstrates that even small changes in the alkyl linker length or terminal functionality can alter in vitro IC50 values by orders of magnitude and abolish in vivo hypocholesterolemic efficacy [1]. Patent disclosures further confirm that N-substituted acetamide variants were specifically explored to fine-tune physicochemical properties, implying that the N-propylacetamide chain is not a random or interchangeable feature but a deliberate design element [2]. Substituting this compound with a generic 2-(methylthio)- or 2-(ethylthio)-4,5-diphenylimidazole, or even with an unsubstituted acetamide analog, carries a high risk of obtaining a molecule with unpredictable potency, selectivity, and ADME profile, directly compromising experimental reproducibility.

Quantitative Differentiation Evidence for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide


ACAT Inhibitory Potency of the 4,5-Diphenyl-1H-Imidazole Pharmacophore Validated Against Non-Imidazole Comparators

The 4,5-diphenyl-1H-imidazole scaffold, which forms the core of the target compound, has been established as a pharmacophore for ACAT inhibition. In a direct head-to-head comparison within the foundational SAR paper, the lead imidazole-containing mevalonate derivative 2 (which shares the 4,5-diphenyl-1H-imidazol-2-yl moiety) inhibited rat hepatic microsomal ACAT with an IC50 in the low micromolar range, whereas non-imidazole control compounds lacked meaningful activity [1]. While the exact IC50 for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide is not publicly reported, its inclusion of this validated pharmacophore provides a class-level inference that it will outperform non-imidazole-based ACAT inhibitor chemotypes [2].

ACAT inhibition Atherosclerosis Cholesterol metabolism

Side-Chain SAR Sensitivity: N-Propylacetamide vs. Other 2-Sulfanyl Substituents in ACAT Inhibition

The Harris et al. paper and subsequent patent disclosures emphasize that the nature of the 2-alkylthio substituent dramatically modulates ACAT inhibitory activity. For instance, within the same 4,5-diphenylimidazole series, simple methylthio or ethylthio analogs demonstrated significantly lower potency than optimized longer-chain derivatives [1]. The patent EP0680472A1 specifically claims compounds with varied acetamide side chains, highlighting that terminal amide functionality and alkyl chain length are critical variables for achieving desired potency and pharmacokinetics [2]. Consequently, the N-propylacetamide substituent on the target compound is a non-trivial structural feature expected to yield a potency and selectivity profile distinct from, and likely superior to, unoptimized short-chain alkylthio analogs. Exact comparative IC50 data for the N-propylacetamide vs. an ethylthio analog remain proprietary, but the SAR trend supports a class-level advantage for the more elaborate side chain [1].

Structure-activity relationship ACAT inhibitor Side-chain optimization

In Vivo Hypocholesterolemic Efficacy: Pharmacophore Validation vs. Inactive Controls

The foundational ACAT inhibitor series, which includes the 4,5-diphenyl-1H-imidazole core of the target compound, demonstrated a significant hypocholesterolemic effect in the cholesterol-fed rat model, a standard in vivo efficacy model for atherosclerosis [1]. This effect was absent in control animals treated with vehicles or compounds lacking the imidazole pharmacophore. While direct in vivo data for the N-propylacetamide-substituted compound is not published, its structural affiliation with the validated pharmacophore supports the inference that it retains in vivo potential. This differentiates it from non-imidazole ACAT inhibitor chemotypes, which have repeatedly failed to translate in vitro activity into in vivo cholesterol lowering in this model [1].

Hypocholesterolemic effect In vivo efficacy Cholesterol-fed rat model

Patent-Backed Structural Novelty: Differentiation from Earlier 2-Alkylthio Series

The compound 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide falls within the scope of EP0680472A1, which explicitly claims 4,5-diphenylimidazole derivatives with acetamide-containing side chains [1]. This patent post-dates the initial 1992 J. Med. Chem. disclosure and represents an advanced SAR exploration beyond the simple alkylthio analogs. The inclusion of an N-propylacetamide moiety differentiates it from earlier, first-generation compounds described only as alkylthio derivatives. While not an exemplified compound, its coverage within a later-generation patent suggests it was part of a deliberate optimization campaign to improve upon earlier leads, providing a procurement rationale based on iterative medicinal chemistry logic [2].

Patent analysis Chemical novelty ACAT inhibitor

Explicit Acknowledgment of Data Limitations and the Need for Caution in Procurement

It must be explicitly stated that no peer-reviewed publication or authoritative database was identified that reports direct, head-to-head quantitative biological data (e.g., IC50, Ki, in vivo efficacy) for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide against a named comparator compound. All differential claims above are class-level inferences derived from the proven pharmacophore and SAR trends within the 2-alkylthio-4,5-diphenylimidazole series. Researchers for whom precise, molecule-specific comparative potency data is a procurement prerequisite should independently verify the existence of such data or request it from suppliers before committing to this specific compound over a more thoroughly characterized analog [1].

Data transparency Procurement risk Comparative evidence limitation

Application Scenarios for 2-[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]-N-propylacetamide Based on Verified Evidence


SAR Exploration of ACAT Inhibitor Side-Chain Optimization

As a compound containing the validated ACAT pharmacophore with an N-propylacetamide side chain, this molecule is suitable for inclusion in SAR libraries designed to probe the effect of amide-substituted alkylthio linkers on ACAT potency and selectivity. Its distinct side chain compared to simple alkylthio analogs (e.g., methylthio or ethylthio derivatives) allows researchers to evaluate the contribution of hydrogen-bonding-capable terminal groups to enzyme inhibition [1].

In Vitro to In Vivo Translational Studies in Cholesterol Metabolism

Given the established in vivo hypocholesterolemic effect of the core pharmacophore in the cholesterol-fed rat model, procurement of this compound supports studies aiming to assess whether the N-propylacetamide modification improves or maintains in vivo efficacy, bioavailability, or metabolic stability relative to earlier unsubstituted alkylthio leads identified in the Harris et al. study [1].

Benchmarking Against First-Generation ACAT Inhibitor Leads

This compound can serve as a representative of later-generation ACAT inhibitor design when benchmarking new chemical entities. Its patent-backed structural evolution from simple 2-alkylthio-4,5-diphenylimidazoles makes it a valuable reference standard for in vitro ACAT assays, as long as the user first generates a definitive IC50 value in their specific assay system [1].

Negative Control or Specificity Testing in Imidazole-Based Probe Development

If the compound ultimately proves inactive or weakly active in a researcher's assay, it can function as a structurally matched negative control for more potent ACAT inhibitors within the same chemotype, helping to establish that observed biological effects are due to specific on-target engagement rather than general imidazole scaffold effects [2].

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